2,3-Dihydroisothiazole 1,1-dioxide

Vue d'ensemble

Description

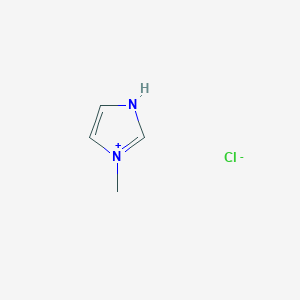

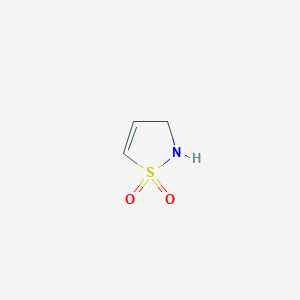

2,3-Dihydroisothiazole 1,1-dioxide is a heterocyclic compound . It has a molecular weight of 119.14 g/mol.

Synthesis Analysis

The synthesis of this compound involves various electrophiles on spiranic and non-spiranic substrates . Both the C-5 and 4-amino positions of the β-amino-γ-sultam system are able to undergo electrophilic reactions . Heteroatom electrophiles attack the C-5 position, whereas carbo-electrophiles affect the amino group .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a heterocyclic system . The bond lengths typical for neutral and anion radical species provide a useful tool for unambiguous assessment of the valence state of the dioxothiadiazole-based compounds based solely on the structural data .Chemical Reactions Analysis

The 4-amino-2,3-dihydro-1 H -1λ 6 -isothiazole-1,1-dioxide (β-amino-γ-sultam) framework has been studied for its reactivity towards electrophiles on spiranic and non-spiranic substrates . Both the C-5 and 4-amino positions of the β-amino-γ-sultam system are able to undergo electrophilic reactions .Applications De Recherche Scientifique

Synthesis and Applications in Organic Chemistry

2,3-Dihydroisothiazole 1,1-dioxide derivatives have been employed in various organic synthesis processes. A notable application is the generation of benzosultams, which are valuable in medicinal chemistry. For instance, 3-sulfonated-2,3-dihydrobenzo[d]isothiazole 1,1-dioxides have been efficiently synthesized through a three-component reaction involving 2-ethynylbenzenesulfonamides, demonstrating the compound's versatility in constructing complex molecular structures (Zhou, Xia, & Wu, 2017). Furthermore, 2-aryl-3-methylene-2,3-dihydroisothiazole 1,1-dioxides have been identified as useful synthons for the synthesis of 3-oxyfunctionalized sultams, showcasing their potential in creating novel chemical compounds (Noack, Wolf, & Schulze, 2010).

Library Synthesis for Probe Discovery

In the field of probe discovery, this compound has been utilized in the construction of chemical libraries. One study reports the creation of two libraries of triazole-containing isothiazolidine 1,1-dioxides using a one-pot click/aza-Michael protocol. This application demonstrates the compound's utility in high-throughput screening for potential therapeutic or biological targets (Rolfe et al., 2011).

Development of Novel Sulfonamides

This compound derivatives have been instrumental in synthesizing novel cyclic sulfonamides. A study describes the synthesis of substituted hexahydrobenzo[d]isothiazole 1,1-dioxides, which are of interest due to their potential biological activities and applications in pharmacology (Greig, Tozer, & Wright, 2001).

Structural and Vibrational Studies

Research on the structural and vibrational properties of this compound derivatives has been conducted to understandtheir electronic properties better. Spectroscopic and theoretical studies have been carried out on variants like 2,5-dihydrothiophene-1,1-dioxide, revealing insights into their molecular structure and electronic behavior. Such studies are crucial for designing new materials and drugs (Arjunan, Thirunarayanan, Durga Devi, & Mohan, 2015).

Orientations Futures

The future research directions involving these compounds are vast. They are at the very edge of modern applications in technology (OLEDS, organic conducting materials, batteries) and there is a never-ending need for new systems that meet more and more demanding requirements . They are also being studied for their potential uses in the construction of functional molecular materials .

Mécanisme D'action

Target of Action

The primary targets of 2,3-Dihydroisothiazole 1,1-dioxide (also known as PSAD) are the defects in perovskite thin films used in solar cells . The compound is introduced into the perovskite precursor solution with the aim of regulating crystallization and reducing defects in the perovskite thin films .

Mode of Action

PSAD interacts with its targets through a combination of hydrogen bonding and coordination interactions . These interactions are revealed through various characterization studies, including nuclear magnetic resonance, Fourier transform infrared spectroscopy, and X-ray photoelectron spectroscopy, as well as density functional theory calculations .

Biochemical Pathways

The introduction of PSAD into the perovskite precursor solution leads to the formation of perovskite thin films with larger grains and fewer defects . This results in a reduction in non-radiative recombination, a decrease in hole extraction energy loss, and an improvement in electron extraction . These effects contribute to the improved efficiency and stability of devices treated with PSAD .

Result of Action

The result of PSAD’s action is the production of perovskite thin films with larger grains and fewer defects . This leads to a reduction in non-radiative recombination, a decrease in hole extraction energy loss, and an improvement in electron extraction . These effects contribute to the improved efficiency and stability of devices treated with PSAD .

Analyse Biochimique

Cellular Effects

The effects of 2,3-Dihydroisothiazole 1,1-dioxide on various types of cells and cellular processes are currently unknown. It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is not yet fully understood. It is known that similar compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Propriétés

IUPAC Name |

2,3-dihydro-1,2-thiazole 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2S/c5-7(6)3-1-2-4-7/h1,3-4H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOVCJUTZGZKOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

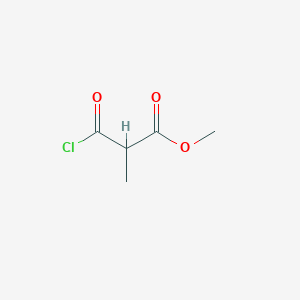

C1C=CS(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90572589 | |

| Record name | 2,3-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240115-50-8 | |

| Record name | 2,3-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90572589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives?

A1: 4-Amino-2,3-dihydroisothiazole 1,1-dioxides represent a novel heterocyclic ring system. [, , , ] These compounds are characterized by a five-membered ring containing a sulfur atom, two nitrogen atoms (one within the ring and one as part of the amino group), and two oxygen atoms double-bonded to the sulfur, forming a sulfone group. The "dihydro" designation indicates the presence of a saturated carbon-carbon bond within the ring. The position of substituents on the ring can vary, leading to diverse structural possibilities.

Q2: How are 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives synthesized?

A2: One synthetic route involves using α,α-disubstituted α-aminonitriles as starting materials. [, , ] These aminonitriles can be transformed into the desired heterocycles through a series of reactions. Another approach utilizes carbanion-mediated sulfonamide intramolecular cyclization reactions (CSIC protocols) of glyco-α-sulfonamidonitriles. [, , , ] This method has been particularly useful for generating enantiomerically pure spirocyclic derivatives, including those built upon sugar templates.

Q3: What are the potential applications of 4-amino-2,3-dihydroisothiazole 1,1-dioxides?

A3: These compounds are of significant interest in medicinal chemistry. Research has explored their potential as inhibitors of HIV-1 reverse transcriptase, a key enzyme in the HIV replication cycle. [, ] Furthermore, the synthesis of spirocyclic derivatives on sugar templates suggests their potential use as novel aza analogues of TSAO nucleosides (ATSAOs). [, ]

Q4: What is the significance of synthesizing 2-aryl-3-methylene-2,3-dihydroisothiazole 1,1-dioxides?

A4: These compounds, specifically the 2-aryl-3-methylene-2,3-dihydroisothiazole 1,1-dioxides, have proven valuable as synthons. [] Researchers have successfully utilized them in the preparation of 3-oxyfunctionalized sultams. [] This highlights their versatility as building blocks in organic synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3-Amino-4-methoxyphenyl)methyl]-2-methoxyaniline](/img/structure/B1654443.png)